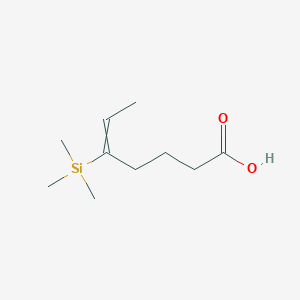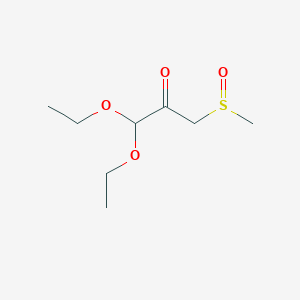
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is an organic compound with a unique structure that includes both diethoxy and methanesulfinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl acetal with a sulfinyl compound under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the diethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group typically yields a sulfone, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one involves its interaction with molecular targets through its functional groups. The diethoxy and methanesulfinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethoxy-3-phenylpropan-2-one: Similar structure but with a phenyl group instead of a methanesulfinyl group.
1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one: Contains a hydroxyphenyl group, offering different reactivity and applications.
Uniqueness
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that are not achievable with similar compounds.
Eigenschaften
CAS-Nummer |
87084-03-5 |
|---|---|
Molekularformel |
C8H16O4S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
1,1-diethoxy-3-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C8H16O4S/c1-4-11-8(12-5-2)7(9)6-13(3)10/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
CFIPPNDOMGPQDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)CS(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




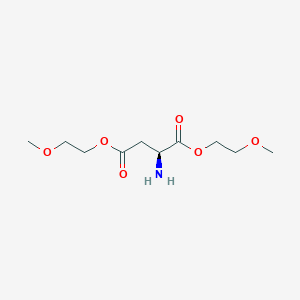
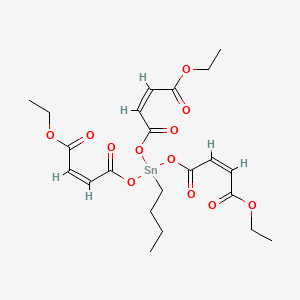

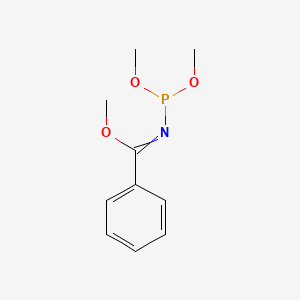


![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)



![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
